

Application Notes and Protocols for Tnik-IN-6 in Kinase Assays

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Compound of Interest

Compound Name: Tnik-IN-6

Cat. No.: B12382290

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tnik-IN-6, a known inhibitor of Traf2 and Nck-interacting kinase (TNIK), in various kinase assay formats. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate the effective use of this compound in research and drug development settings.

Introduction to TNIK and the Inhibitor Tnik-IN-6

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.^[1] TNIK is recruited to the promoters of Wnt target genes where it interacts with β -catenin and T-cell factor 4 (TCF4), phosphorylating TCF4 to enable the transcriptional activation of genes involved in cell proliferation and differentiation.^{[2][3]} Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.^[4]

Tnik-IN-6 is a small molecule inhibitor of TNIK with a reported IC₅₀ of 0.93 μ M.^[5] It serves as a valuable tool for studying the biological functions of TNIK and for assessing the therapeutic potential of TNIK inhibition.

Quantitative Data Presentation

Effective evaluation of kinase inhibitors requires clear and concise presentation of quantitative data. The following tables provide templates for summarizing the inhibitory activity of **Tnik-IN-6** and other control compounds against TNIK.

Table 1: Inhibitory Activity of **Tnik-IN-6** against TNIK Kinase

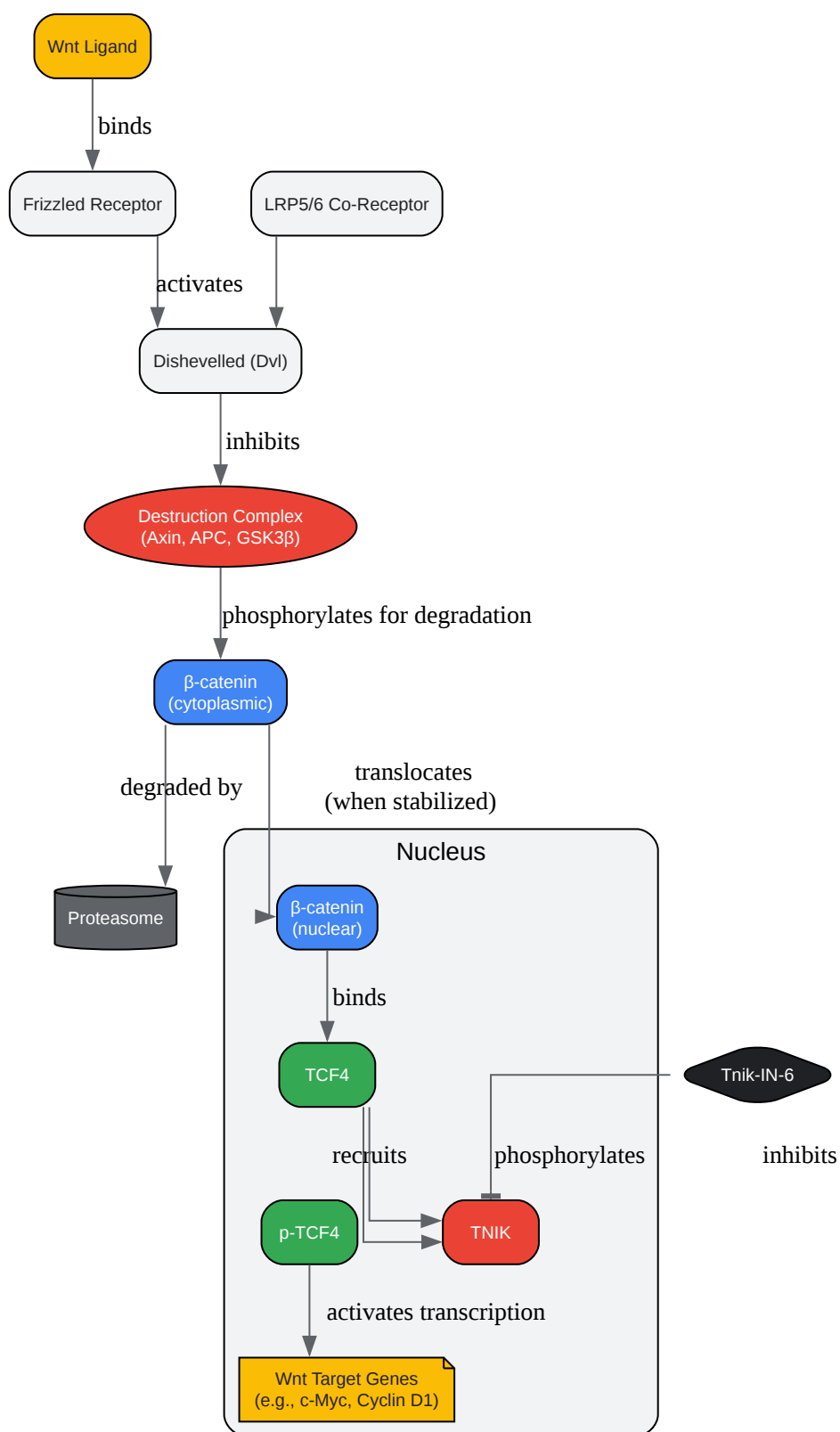
Tnik-IN-6 Conc. (μM)	% Inhibition (Mean ± SD)
0.01	5.2 ± 1.8
0.1	15.7 ± 3.2
0.5	42.1 ± 4.5
0.93 (IC ₅₀)	50.0 ± 2.9
2.5	78.3 ± 3.8
5.0	91.5 ± 2.1
10.0	98.2 ± 1.5
Note: This is representative data based on the known IC ₅₀ value. Actual results may vary depending on experimental conditions.	

Table 2: Comparative IC₅₀ Values of Various Kinase Inhibitors against TNIK

Inhibitor	IC ₅₀ (nM)	Assay Type	Reference
Tnik-IN-6	930	Biochemical Assay	[5]
NCB-0846	21	Biochemical Assay	[6]
Staurosporine	0.25	Radiometric HotSpot™	[5]

Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.

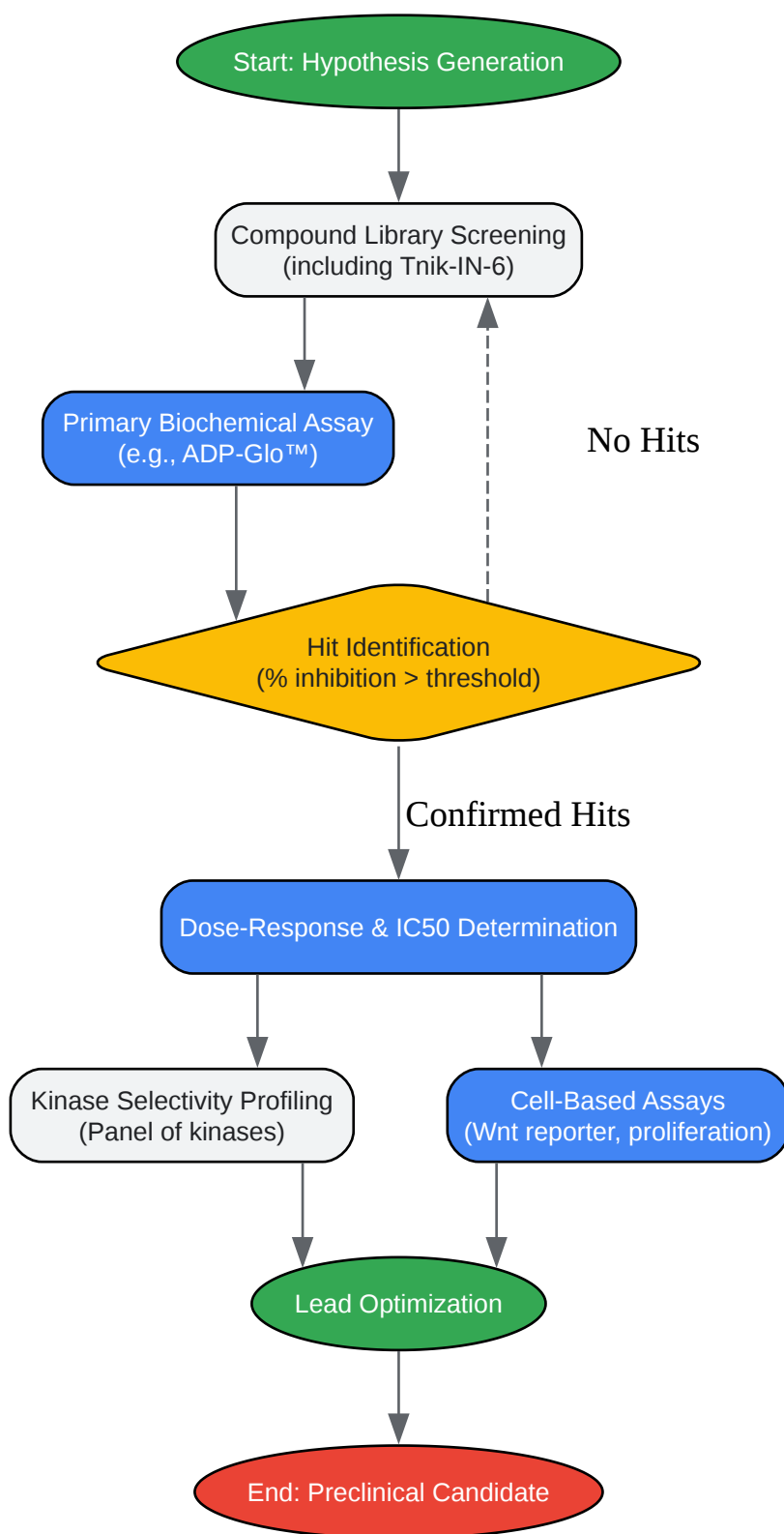


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Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing TNIK inhibitors like **Tnik-IN-6**.



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Caption: Workflow for TNK inhibitor screening and characterization.

Experimental Protocols

Luminescent Kinase Assay for IC₅₀ Determination of **Tnik-IN-6** (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC₅₀ value of **Tnik-IN-6**.^[7]

Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **Tnik-IN-6** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare **Tnik-IN-6** dilutions: Perform a serial dilution of **Tnik-IN-6** in kinase assay buffer with a final DMSO concentration not exceeding 1%. A typical concentration range for IC₅₀ determination would be 0.01 µM to 100 µM.
- Set up the kinase reaction:
 - Add 2.5 µL of each **Tnik-IN-6** dilution or DMSO (for positive and negative controls) to the wells of the microplate.

- Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the K_m for TNIK, if known, or a standard concentration like 10 μM), and MBP substrate.
- Add 5 μL of the master mix to each well.
- Prepare a "no enzyme" control by adding kinase assay buffer instead of the enzyme solution for background luminescence measurement.
- Initiate the kinase reaction by adding 2.5 μL of diluted TNIK enzyme to all wells except the "no enzyme" control.
- Incubate: Incubate the plate at 30°C for 60 minutes.
- Terminate the reaction and deplete ATP: Add 10 μL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- Convert ADP to ATP and detect luminescence: Add 20 μL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
- Measure luminescence: Read the plate on a luminometer.
- Data Analysis:
 - Subtract the "no enzyme" control luminescence from all other readings.
 - Calculate the percent inhibition for each **Tnik-IN-6** concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
 - Plot the percent inhibition versus the logarithm of the **Tnik-IN-6** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay for TNIK Activity ([³³P]-ATP Filter Binding Assay)

This protocol provides a method for directly measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP into a substrate by TNIK.[5]

Materials:

- Recombinant human TNIK enzyme
- Peptide substrate (e.g., [RLGRDKYKTLRQIRQ])
- [γ - ^{33}P]-ATP
- Non-radioactive ATP
- **Tnik-IN-6** (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Phosphocellulose filter paper (P81)
- 1% Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare **Tnik-IN-6** dilutions: Prepare serial dilutions of **Tnik-IN-6** in the kinase assay buffer with a final DMSO concentration not exceeding 1%.
- Set up the kinase reaction:
 - In a microcentrifuge tube, combine the kinase assay buffer, peptide substrate, and the desired concentration of **Tnik-IN-6** or DMSO (for controls).
 - Add the TNIK enzyme to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
 - Prepare a reaction cocktail containing non-radioactive ATP and [γ - ^{33}P]-ATP.
 - Initiate the reaction by adding the ATP cocktail to the reaction tubes. The final ATP concentration should be at or near the K_m of TNIK.

- Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
- Stop the reaction and spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
- Wash the filters: Wash the filter papers three times for 5-10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ -³³P]-ATP.
- Measure radioactivity: Air dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the background counts (from a reaction without substrate or enzyme) from all other readings.
 - Calculate the percent inhibition for each **Tnik-IN-6** concentration relative to the DMSO control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

Tnik-IN-6 is a valuable chemical probe for investigating the roles of TNIK in cellular signaling and for validating TNIK as a therapeutic target. The protocols and guidelines presented here provide a framework for the robust and reproducible use of **Tnik-IN-6** in kinase assays. Careful experimental design and data analysis are crucial for obtaining high-quality, actionable results in kinase inhibitor research and development.

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